4-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-{2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETYL}-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-{2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETYL}-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like ethanol. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-{2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETYL}-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its unique structure, it is being studied for its potential anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as sulfadiazine and sulfamethoxazole. . The presence of the piperazine and pyridazine rings distinguishes it from simpler sulfonamides and may enhance its efficacy in certain applications.
Properties
Molecular Formula |
C18H22ClN5O4S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H22ClN5O4S/c1-21(2)29(27,28)23-11-9-22(10-12-23)18(26)13-24-17(25)8-7-16(20-24)14-5-3-4-6-15(14)19/h3-8H,9-13H2,1-2H3 |
InChI Key |
FZCLAAVPOSXFFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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